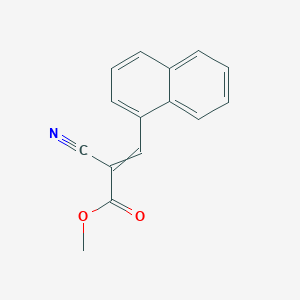

2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

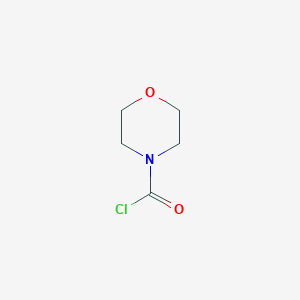

Synthesis Analysis

The synthesis of compounds related to 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester often involves complex reactions that require precise control over reaction conditions to achieve the desired product. A notable method for synthesizing naphthalene derivatives involves the Diels−Alder reaction, providing an efficient pathway to naphthoate derivatives from simpler precursors (Ashworth et al., 2003). This route has been scaled up successfully, highlighting its potential for industrial application due to its improved yield and process efficiency over traditional methods.

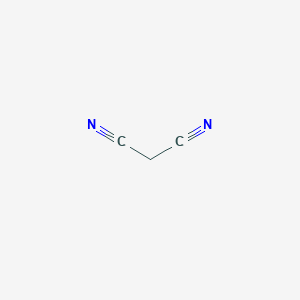

Molecular Structure Analysis

Molecular structure analysis of naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, often employs X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the compound's conformation, electronic structure, and the impact of substituents on its overall stability and reactivity. The structural characterization of similar naphthalene derivatives has demonstrated the importance of precise structural elucidation in understanding the compound's chemical behavior (Younes et al., 2020).

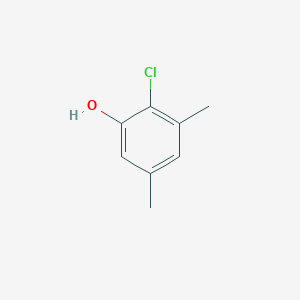

Chemical Reactions and Properties

Naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, participate in a variety of chemical reactions, showcasing their versatility. These compounds can undergo cycloadditions, carbonylations, and other transformations that alter their functional groups, leading to new compounds with distinct properties and potential applications. For instance, cycloaddition reactions have been utilized to synthesize complex naphthalene derivatives, indicating the synthetic utility of these reactions in constructing polycyclic structures (Reddy et al., 2013).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Intermediate for Tachykinin Receptor Antagonists : A new route for the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, has been developed. This route offers significant advantages over previous methods in terms of efficiency and environmental friendliness (Ashworth et al., 2003).

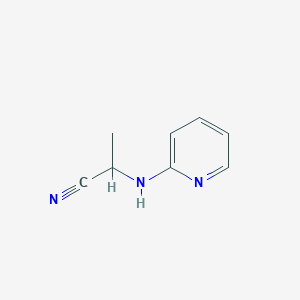

Chemical Sensing

- Colorimetric Sensing of Fluoride Anions : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions, showed remarkable color transition responses to fluoride anion concentrations. This highlights their potential as colorimetric sensors for detecting fluoride anions in solutions (Younes et al., 2020).

Material Science and Polymer Chemistry

- Memory Devices : A study on homopolymer nanofilm-based ternary memory devices showcased two monomers, including one structurally similar to the compound of interest, which when polymerized, exhibited distinct memory behaviors. These findings suggest potential applications in high-capacity memory and flexible organic electronics (Wang et al., 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.

Propriétés

IUPAC Name |

methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXSARWCVFRQRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351728 |

Source

|

| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate | |

CAS RN |

115324-57-7 |

Source

|

| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.